molecular formula C11H13IO3 B3187430 Isobutyl 2-hydroxy-5-iodobenzoate CAS No. 15206-70-9

Isobutyl 2-hydroxy-5-iodobenzoate

Cat. No. B3187430
CAS RN: 15206-70-9
M. Wt: 320.12 g/mol
InChI Key: QOIIQYGCRPHBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 2-hydroxy-5-iodobenzoate, also known as 2-hydroxy-5-iodobenzoic acid 2-methylpropyl ester, is a chemical compound with the molecular formula C11H13IO3 . It is also referred to by other names such as 2-methylpropyl 2-hydroxy-5-iodobenzoate .


Molecular Structure Analysis

The molecular structure of Isobutyl 2-hydroxy-5-iodobenzoate consists of an isobutyl group attached to a 2-hydroxy-5-iodobenzoate group . The molecular weight of this compound is 320.12 .

properties

CAS RN

15206-70-9

Product Name

Isobutyl 2-hydroxy-5-iodobenzoate

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

2-methylpropyl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C11H13IO3/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

QOIIQYGCRPHBQJ-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-hydroxy-5-iodobenzoic acid (477 g, 1.8 mol), isobutanol (225 g), cone sulfuric acid (20 ml) in toluene (21) was refluxed for 6 h using a water separator. The solution was cooled and washed with water. The solution was treated with decolorizing carbon and the toluene was evaporated. The residue was recrystallized from methanol. Yield 376 g.
Quantity
477 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.